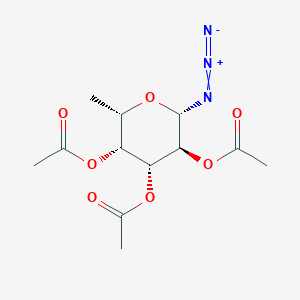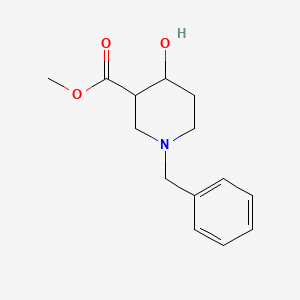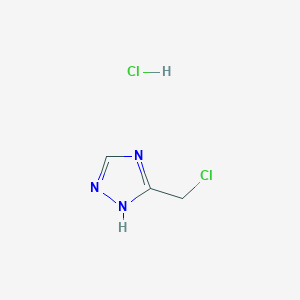
4-Ethoxy-2,5-dimethylphenol
Descripción general
Descripción
4-Ethoxy-2,5-dimethylphenol is a chemical compound that is commonly used in scientific research. This compound is also known as 4-EDMP and is a phenolic compound with a molecular formula of C10H14O2. 4-EDMP is widely used in the pharmaceutical industry due to its unique properties and potential therapeutic effects.
Aplicaciones Científicas De Investigación
Solubility Studies
4-Ethoxy-2,5-dimethylphenol's solubility characteristics have been explored in various solvent mixtures. For instance, Domańska (1988) investigated the solubility of related compounds, 2,5-dimethylphenol and 3,4-dimethylphenol, in binary mixtures of ethyl acetate with alcohols like methanol, 1-butanol, 1-hexanol, and in hexane with 1-butanol. These studies are crucial for understanding the compound's behavior in different solvents, which is fundamental for various applications in chemistry and material science (Domańska, 1988).
Synthesis and Chemical Reactions
Wojnowski and Rodziewicz (1973) investigated the reactions of 2,6-dimethylphenol, a compound closely related to 4-Ethoxy-2,5-dimethylphenol, with ethyl alcohol and SiS2 or SiCl4, resulting in the synthesis of new ethoxy-2,6-dimethylphenoxysilanes. These types of reactions are vital for the development of new chemical compounds and materials (Wojnowski & Rodziewicz, 1973).
Environmental Degradation Studies
Li et al. (2020) focused on the degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. While this study does not directly involve 4-Ethoxy-2,5-dimethylphenol, it provides insights into the degradation processes of structurally similar compounds, which is crucial for understanding their environmental impact and the development of effective waste treatment methods (Li et al., 2020).
Spectroscopy and Structural Dynamics
Research by Duus (1989) on 2-Ethoxycarbonylthiolane-3-thione and its derivatives using NMR spectroscopy reveals the importance of such studies in understanding the structural dynamics and properties of related compounds, including 4-Ethoxy-2,5-dimethylphenol. These insights are crucial for applications in molecular chemistry and material sciences (Duus, 1989).
Fluorescence and Phosphorescence Studies
The study of the fluorescence and phosphorescence spectra of dimethylphenols, including 2,5-dimethylphenol, by Vert et al. (1987), contributes to the understanding of the photochemical properties of these compounds. This knowledge is vital for applications in photophysics, photochemistry, and potentially in developing fluorescent materials (Vert et al., 1987).
Propiedades
IUPAC Name |
4-ethoxy-2,5-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKIFIWDGQIATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,5-dimethylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)

![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)







![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)

